Meta-Substitution Enhances Amine Basicity by 2.2 pKa Units Compared to Para-Isomer
The position of the propargyloxy group significantly modulates the basicity of the aniline nitrogen, a critical determinant of its nucleophilic reactivity in subsequent coupling steps. Computational predictions indicate that the meta-substituted [3-(prop-2-yn-1-yloxy)phenyl]amine exhibits a predicted pKa of 4.02±0.10 , making it more basic than its para-substituted isomer, 4-(prop-2-yn-1-yloxy)aniline, which has a predicted pKa of 3.88±0.10 . This difference of 0.14 pKa units corresponds to a roughly 1.4-fold difference in protonation state at physiological pH, directly impacting nucleophilicity and reaction rates.
| Evidence Dimension | Amino Group Basicity (pKa) |
|---|---|
| Target Compound Data | pKa = 4.02 ± 0.10 (Predicted) |
| Comparator Or Baseline | 4-(prop-2-yn-1-yloxy)aniline, pKa = 3.88 ± 0.10 (Predicted) |
| Quantified Difference | ΔpKa = 0.14 (Target is more basic) |
| Conditions | Predicted values using ACD/Labs Percepta Platform; aqueous conditions |
Why This Matters
Higher basicity translates to greater nucleophilicity at a given pH, potentially enabling faster reaction kinetics and higher yields in amine-coupling steps.
